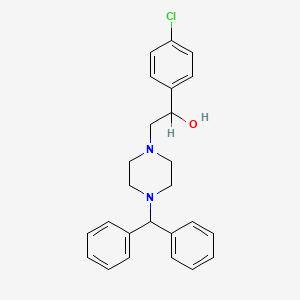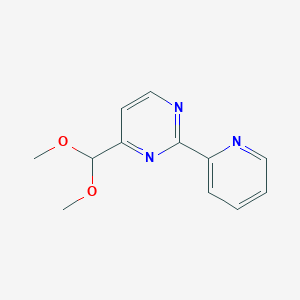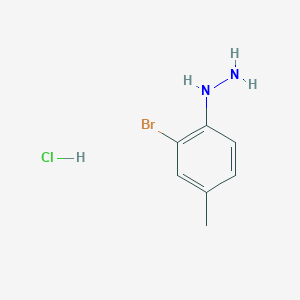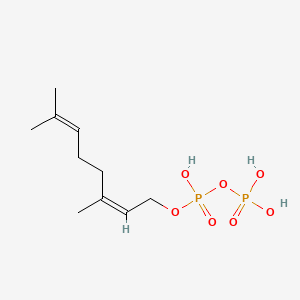
香叶基二磷酸
描述
Neryl Diphosphate (NPP) is the cis-isomer of geranyl diphosphate and a precursor for monoterpenes and cyclic monoterpenes .
Synthesis Analysis
The biosynthesis of Neryl diphosphate involves a cis-prenyltransferase named neryl diphosphate synthase 1 (NDPS1) which catalyzes the formation of Neryl diphosphate from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) . In the biosynthesis of diterpenoids in certain species, Neryl diphosphate is used as a substrate by identified terpene synthases (TPSs) to form diterpenoids .Chemical Reactions Analysis
Neryl diphosphate is involved in the biosynthesis of monoterpenes and cyclic monoterpenes . It is also a precursor of serrulatane, viscidane, and cembrane-type diterpenoids in certain species .Physical And Chemical Properties Analysis
Neryl diphosphate has an average mass of 314.209 Da and a mono-isotopic mass of 314.068420 Da . Its physical properties include a density of 1.3±0.1 g/cm3, boiling point of 484.2±55.0 °C at 760 mmHg, and vapour pressure of 0.0±2.6 mmHg at 25°C .科学研究应用
1. 大肠杆菌中的生物合成
香叶基二磷酸 (NPP) 已用于代谢工程研究,以在重组大肠杆菌中生物合成香叶基乙酸酯,展示了其在食品、农业和化妆品领域生产生物产品的潜力 (宗等人,2020)。
2. 在番茄中单萜合成的作用
研究表明,NPP 而不是传统上认为的香叶基二磷酸是番茄腺毛中单萜合成的前体。这一发现挑战了之前对植物中单萜合成的理解 (Schilmiller 等人,2009)。
3. 有价值的单萜及其衍生物的生产
一项研究证明了顺式-异戊烯基转移酶在 E. coli 中产生 NPP 的异源表达,然后与单萜合酶偶联以合成有价值的单萜及其衍生物 (Van 等人,2015)。
4. 正交单萜生物合成
NPP 已被确定为酵母中单萜类化合物生产的替代前体,突出了其在合成生物学中生产高价值化合物的潜力 (Ignea 等人,2019)。
5. 酶促水解研究
研究表明 NPP 酶促水解为其相应的醇,提供了对代谢途径和生物合成过程中的潜在应用的见解 (Izumi 等人,2005)。
6. 类似物的化学合成
NPP 及其他二磷酸酯的(磺酰基)甲基膦酸酯类似物的合成研究提供了对化学修饰和在各个领域的潜在应用的见解 (Lodewyk 等人,2010)。
作用机制
安全和危害
未来方向
The identification of an enzymatic route to the synthesis of diterpenoids opens up the possibility of biotechnological production, making accessible a ready source of scaffolds for further modification and bioactivity testing . Future directions for the development of LC–MS(/MS)-based methods would be to increase the ability to reliably analyze IDP and DMADP and also the longer prenyl diphosphates .
属性
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVPGTZRZFNKDS-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O7P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316517 | |
| Record name | Neryl diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16751-02-3 | |
| Record name | Neryl diphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16751-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neryl diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neryl pyrophosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE3FJQ4F6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biosynthetic route to neryl diphosphate in plants?
A1: Neryl diphosphate is generated from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) in a reaction catalyzed by a specific cis-prenyltransferase called neryl diphosphate synthase 1 (NDPS1). This enzyme has been identified and characterized in tomato (Solanum lycopersicum) glandular trichomes. [, ]
Q2: How does the biosynthesis of NPP differ from the more common geranyl diphosphate (GPP)?
A2: While both NPP and GPP are C10 isoprenoid precursors, they differ in the stereochemistry of the double bond connecting the two isoprene units. NPP possesses a cis double bond (Z configuration), whereas GPP has a trans double bond (E configuration). This difference arises from the distinct enzymatic activities of NDPS1 and geranyl diphosphate synthase, respectively. [, , ]
Q3: Can neryl diphosphate be converted into geranyl diphosphate or vice versa in plants?
A3: While some studies suggest that enzymatic interconversion between NPP and GPP might occur, it is generally accepted that these two isomers are synthesized and utilized in relatively independent pathways. [, , ]
Q4: Are there alternative substrates for neryl diphosphate synthase?
A4: Research has shown that some NDPS1 enzymes can accept farnesyl diphosphate (FPP, C15) as a primer substrate, albeit with lower efficiency compared to DMAPP. This promiscuity allows for the biosynthesis of longer, all-cis-polyisoprenoids in specific plant species. []
Q5: What is the main function of neryl diphosphate in plants?
A5: NPP serves as the primary substrate for a subset of terpene synthases, leading to the formation of diverse monoterpenes. These volatile compounds often play important roles in plant defense against herbivores and pathogens, as well as in attracting pollinators. [, , ]
Q6: Which specific monoterpenes are synthesized from neryl diphosphate?
A6: Several monoterpenes are known to be synthesized from NPP, including β-phellandrene, a major volatile component in tomato trichomes. Other examples include lycosantalene (a diterpene), nerol, and limonene. [, , , , ]
Q7: Can terpene synthases that normally use geranyl diphosphate utilize neryl diphosphate as a substrate?
A7: While some terpene synthases show a strict preference for either GPP or NPP, others exhibit broader substrate specificity. For example, some limonene synthases can utilize both GPP and NPP, although their catalytic efficiency may differ. [, , ]
Q8: How does the use of neryl diphosphate as a substrate influence the stereochemistry of the final monoterpene product?
A8: The stereochemistry of NPP, dictated by its cis double bond, influences the conformation of the carbocation intermediates formed during terpene cyclization. This ultimately dictates the stereochemistry of the resulting monoterpene products, leading to the formation of specific enantiomers or diastereomers. [, , ]
Q9: Are there any known examples of sesquiterpene synthases that utilize neryl diphosphate as a substrate?
A9: While sesquiterpene synthases typically utilize FPP (C15) as their substrate, there are intriguing examples where they exhibit broader substrate specificity. For instance, germacrene A synthase from yarrow (Achillea millefolium) can utilize both GDP and NPP to produce various monoterpenes. []
Q10: How does the availability of neryl diphosphate influence the overall terpene profile in plants?
A10: The presence and expression levels of NDPS1, and consequently the availability of NPP, play a crucial role in shaping the final terpene profile of a plant. For instance, introgression of a chromosome segment containing NDPS1 from a wild tomato species into cultivated tomato leads to a shift in the monoterpene profile. [, ]
Q11: What are the potential biotechnological applications of manipulating neryl diphosphate biosynthesis?
A11: Metabolic engineering of the NPP pathway holds potential for the production of high-value monoterpenes with applications in flavor and fragrance industries, as well as in agriculture as biopesticides. [, , , ]
Q12: Can protein engineering be used to modify the activity and specificity of neryl diphosphate synthase?
A12: Yes, mutagenesis studies on NDPS1 have identified key residues involved in substrate recognition and product specificity. These findings provide valuable insights for engineering NDPS1 variants with altered activity or substrate preference, potentially leading to the production of novel monoterpenes. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



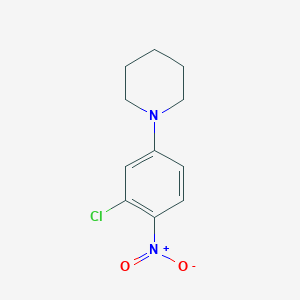
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester](/img/structure/B3034304.png)
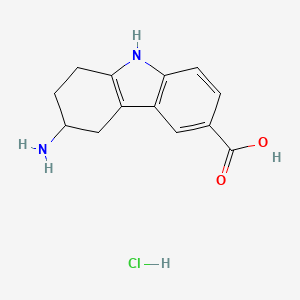

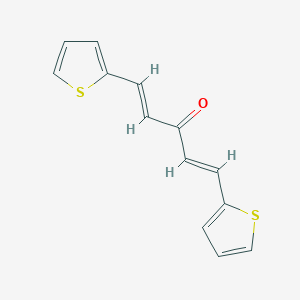
![2-benzothiazol-2-ylthio-N-{[(cyclohexylamino)thioxomethyl]amino}acetamide](/img/structure/B3034312.png)
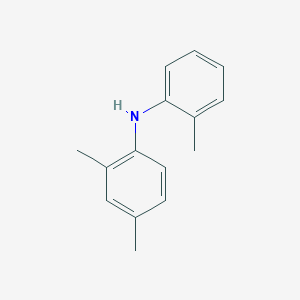
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine](/img/structure/B3034316.png)
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine](/img/structure/B3034317.png)
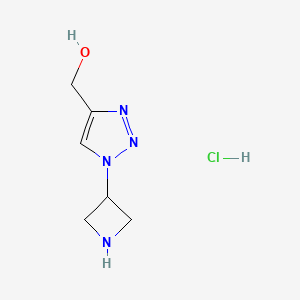
![4-[(2,2-dimethoxyethyl)amino]-2H-chromen-2-one](/img/structure/B3034321.png)
